5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride
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Overview
Description
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a carboxylic acid group. It is often used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of a preformed pyrazole or pyridine with various reagents. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another widely used strategy includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst in various reactions, facilitating the formation of new chemical bonds. It is known to stabilize transition states and lower the activation energy of reactions .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Pyrazolo[3,4-b]pyridines: Another class of pyrazolopyridines with different substitution patterns.
Uniqueness
5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H19Cl2N3O2 |
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Molecular Weight |
296.19 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13(2)7-8-3-4-14-10(5-8)9(6-12-14)11(15)16;;/h6,8H,3-5,7H2,1-2H3,(H,15,16);2*1H |
InChI Key |
ZYEIRFUWBIDKKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCN2C(=C(C=N2)C(=O)O)C1.Cl.Cl |
Origin of Product |
United States |
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